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Compound of Interest

Compound Name: 6-Methylquinoxaline-2,3-dithiol

CAS No.: 25625-62-1

Cat. No.: B1587999

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Methylquinoxaline-2,3-dithiol, a heterocyclic compound of interest in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering in-depth analysis and practical insights into the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. While

direct experimental data for the 6-methyl derivative is not extensively published, this guide

leverages data from the parent compound, quinoxaline-2,3-dithiol, to provide a detailed and

predictive analysis.

Introduction to 6-Methylquinoxaline-2,3-dithiol
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds

with a wide range of biological activities, including antibacterial, anticancer, and anti-

inflammatory properties.[1][2][3] The introduction of a methyl group at the 6-position and thiol

groups at the 2 and 3-positions of the quinoxaline scaffold can significantly influence its

electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization

is paramount for confirming the structure and purity of synthesized 6-Methylquinoxaline-2,3-
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dithiol, which is crucial for any subsequent application. The molecular structure is presented

below:

Figure 1: Molecular structure of 6-Methylquinoxaline-2,3-dithiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules

in solution. For 6-Methylquinoxaline-2,3-dithiol, both ¹H and ¹³C NMR are essential for

unambiguous characterization.

¹H NMR Spectroscopy
Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~14.0 Broad Singlet 2H SH

~7.8 Singlet 1H H-5

~7.6 Doublet 1H H-7

~7.4 Doublet 1H H-8

~2.4 Singlet 3H CH₃

Interpretation:

The ¹H NMR spectrum of 6-Methylquinoxaline-2,3-dithiol is predicted based on the known

spectrum of quinoxaline-2,3-dithiol.[4]

Thiol Protons (SH): The protons of the two thiol groups are expected to appear as a broad

singlet at a very downfield chemical shift, around 14.0 ppm. This significant downfield shift is

due to the acidic nature of the thiol protons and their involvement in hydrogen bonding. In the

parent quinoxaline-2,3-dithiol, this peak is observed at 14 ppm.[4]
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Aromatic Protons: The benzene ring of the quinoxaline system will give rise to three signals.

The proton at the 5-position (H-5) is expected to be a singlet due to the adjacent methyl

group at the 6-position. The protons at the 7 and 8-positions (H-7 and H-8) will likely appear

as doublets due to coupling with each other. The exact chemical shifts and coupling

constants will depend on the electronic environment created by the methyl and dithiol

groups.

Methyl Protons (CH₃): The three protons of the methyl group at the 6-position are expected

to appear as a sharp singlet at around 2.4 ppm. This chemical shift is typical for a methyl

group attached to an aromatic ring.

¹³C NMR Spectroscopy
Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm) Assignment

~175 C2, C3

~140 C4a, C8a

~138 C6

~130 C5

~128 C7

~127 C8

~21 CH₃

Interpretation:

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

Thiol-bearing Carbons (C2, C3): The carbon atoms attached to the thiol groups (C2 and C3)

are expected to be the most downfield among the sp² hybridized carbons, appearing around

175 ppm.
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Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 120-

140 ppm. The carbon atom bearing the methyl group (C6) is expected to be slightly

downfield compared to the other CH carbons.

Methyl Carbon (CH₃): The carbon of the methyl group will appear as an upfield signal at

around 21 ppm.

Experimental Protocol for NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 6-Methylquinoxaline-2,3-dithiol in
0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended

due to the compound's likely poor solubility in other common NMR solvents and to allow for

the observation of the acidic thiol protons.

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-16 ppm.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-2 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: 0-200 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Weak-Medium Aliphatic C-H stretch (CH₃)

2600-2550 Weak S-H stretch

~1600 Medium-Strong C=N stretch

~1500 Medium-Strong Aromatic C=C stretch

~1450 Medium CH₃ bend

~850 Strong
C-H out-of-plane bend

(aromatic)

Interpretation:

S-H Stretch: The most characteristic peak for the thiol groups is the S-H stretching vibration,

which is expected to appear as a weak band in the 2600-2550 cm⁻¹ region. This peak can

sometimes be broad or difficult to observe.

C-H Stretches: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹,

while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the

quinoxaline ring system will give rise to strong absorptions in the 1600-1500 cm⁻¹ region.

CH₃ Bend: The bending vibration of the methyl group is expected around 1450 cm⁻¹.

Experimental Protocol for IR Data Acquisition
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of 6-Methylquinoxaline-2,3-dithiol with dry KBr powder and pressing it into a transparent

disk.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which helps in confirming its identity.

Expected Mass Spectrum Data (Electron Ionization - EI):

m/z Relative Intensity Assignment

208 High [M]⁺ (Molecular Ion)

175 Medium [M - SH]⁺

143 Medium [M - 2SH]⁺

116 Low [C₇H₄N₂]⁺

Interpretation:

The molecular weight of 6-Methylquinoxaline-2,3-dithiol is 208.31 g/mol .[5] The mass

spectrum is expected to show a prominent molecular ion peak at m/z = 208.

Fragmentation Pathway:

Under electron ionization (EI), the molecular ion can undergo fragmentation. A plausible

fragmentation pathway is illustrated below:

[C₉H₈N₂S₂]⁺˙
m/z = 208

[C₉H₇N₂S]⁺
m/z = 175

- •SH [C₉H₆N₂]⁺˙
m/z = 143

- S

Click to download full resolution via product page

Figure 2: Predicted major fragmentation pathway of 6-Methylquinoxaline-2,3-dithiol in EI-MS.

Experimental Protocol for Mass Spectrometry Data
Acquisition
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or by injection of a dilute solution.

Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for obtaining

fragmentation patterns. Electrospray ionization (ESI) can also be used, which would likely

show the protonated molecule [M+H]⁺ at m/z = 209.

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

Data Acquisition: Scan a mass range of m/z 50-500.

Conclusion
The spectroscopic characterization of 6-Methylquinoxaline-2,3-dithiol relies on a combination

of NMR, IR, and mass spectrometry. While direct experimental data for this specific derivative

is sparse in the literature, a detailed and reliable prediction of its spectral features can be made

by analyzing the data of the parent compound, quinoxaline-2,3-dithiol, and applying

fundamental principles of spectroscopy. This guide provides the expected spectral data, their

interpretation, and the experimental protocols necessary for the successful characterization of

6-Methylquinoxaline-2,3-dithiol, thereby supporting its further investigation in various

scientific and industrial applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives:
A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

3. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and
Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC
[pmc.ncbi.nlm.nih.gov]

4. rsc.org [rsc.org]

5. 25625-62-1 6-Methylquinoxaline-2,3-dithiol AKSci 3048AL [aksci.com]

To cite this document: BenchChem. [Spectroscopic Characterization of 6-Methylquinoxaline-
2,3-dithiol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1587999/docs#spectroscopic-characterization-of-6-
methylquinoxaline-2-3-dithiol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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